

# Application Notes and Protocols: Compstatin as a Chemical Probe for Complement C3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Salfredin C3	
Cat. No.:	B15577747	Get Quote

### Introduction

These application notes provide a comprehensive guide for utilizing Compstatin and its analogs as chemical probes to investigate the function of Complement C3, a central component of the complement system. Due to the lack of verifiable information on a compound named "Salfredin C3," we have focused on Compstatin, a well-characterized and widely used chemical probe for Complement C3.

Compstatin is a 13-residue cyclic peptide that was first identified through phage display technology. It acts as a potent and highly specific inhibitor of complement activation by binding to C3 and preventing its cleavage by C3 convertases.[1][2][3][4] This inhibitory action effectively blocks all three pathways of the complement cascade (classical, lectin, and alternative), making Compstatin an invaluable tool for studying the roles of complement in various physiological and pathological processes.[3][5][6]

Target Protein: Complement C3

Complement C3 is a key protein in the innate immune system. Its activation and subsequent cleavage into C3a and C3b are critical for the opsonization of pathogens, the recruitment of immune cells, and the formation of the membrane attack complex (MAC) that lyses target cells. [5][6] Dysregulation of C3 activation is implicated in a range of inflammatory and autoimmune diseases.

Chemical Probe: Compstatin



Compstatin and its more potent, second-generation analogs (e.g., Cp40) are non-competitive inhibitors that bind to the  $\beta$ -chain of C3.[7][8] This binding sterically hinders the interaction of C3 with the C3 convertases, thereby preventing its proteolytic activation.[5][7] Compstatin exhibits high selectivity for human and non-human primate C3, with no significant binding to C3 from lower mammals such as mice or rats, nor to the structurally related proteins C4 and C5.[1][9]

## **Data Presentation**

The following tables summarize the quantitative data for Compstatin and its analogs as inhibitors of Complement C3.

Table 1: Binding Affinity of Compstatin and Analogs to Complement C3

Compound	Target	Method	KD (Dissociation Constant)	Reference
Compstatin	Human C3	SPR	60-130 nM	[1]
Compstatin	Human C3b	SPR	~2.8 μM	[10]
Compstatin	Human C3c	SPR	~9.6 μM	[10]
Cp40	Human C3b	SPR	Subnanomolar	[6]
Various Analogs	Human C3b	SPR	10-6 to 10-8 M	[11]

SPR: Surface Plasmon Resonance

Table 2: Inhibitory Potency of Compstatin



Compound	Assay	IC50 (Half-maximal Inhibitory Concentration)	Reference
Compstatin	Alternative Pathway Hemolytic Assay	12 μΜ	[2][12][13][14]
Compstatin	Classical Pathway Hemolytic Assay	63 μΜ	[12][13][14]
Compstatin	C3 Convertase Cleavage Assay	28 μΜ	[13][15]

## **Experimental Protocols**

Herein are detailed methodologies for key experiments to characterize the interaction of Compstatin with Complement C3.

# Protocol 1: In Vitro Hemolytic Assay for Complement Inhibition

This assay measures the ability of Compstatin to inhibit the lysis of erythrocytes mediated by the classical or alternative complement pathway.

### Materials:

- Normal Human Serum (NHS) as a source of complement proteins
- Rabbit erythrocytes (for alternative pathway) or antibody-sensitized sheep erythrocytes (for classical pathway)
- GVB buffer (Veronal buffered saline with gelatin)
- Mg2+-EGTA buffer (for alternative pathway to chelate Ca2+)
- Compstatin or its analogs
- 96-well microplate



Spectrophotometer

#### Procedure:

- Prepare serial dilutions of Compstatin in GVB buffer.
- In a 96-well plate, mix the Compstatin dilutions with NHS. For the alternative pathway, add Mg2+-EGTA.
- Incubate the mixture for 15-30 minutes at 37°C to allow the inhibitor to bind to C3.
- Add the erythrocyte suspension to each well.
- Incubate the plate at 37°C for 30-60 minutes.
- Centrifuge the plate to pellet the intact erythrocytes.
- Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.
- Calculate the percentage of hemolysis for each Compstatin concentration relative to a
  positive control (no inhibitor) and a negative control (heat-inactivated serum).
- Plot the percentage of inhibition against the Compstatin concentration to determine the IC50 value.[16]

# Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics and affinity of Compstatin to C3.

### Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Purified human Complement C3 or C3b



- Compstatin or its analogs
- Amine coupling kit for immobilization
- Running buffer (e.g., HBS-P+)

#### Procedure:

- Immobilize purified C3 or C3b onto the sensor chip surface using standard amine coupling chemistry.
- Prepare a series of concentrations of Compstatin in the running buffer.
- Inject the Compstatin solutions over the sensor surface at a constant flow rate and record the binding response (in Resonance Units, RU).
- After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.
- Regenerate the sensor surface between different analyte concentrations using a suitable regeneration solution.
- Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[11][16]

## **Protocol 3: C3b Deposition ELISA**

This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of C3b deposition on a surface, which is a key step in complement activation.

#### Materials:

- 96-well ELISA plate coated with an activator of the complement system (e.g., zymosan for the alternative pathway, or IgM for the classical pathway)
- Normal Human Serum (NHS)



- Compstatin or its analogs
- Blocking buffer (e.g., BSA in PBS)
- Anti-human C3b antibody (primary antibody)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1M H2SO4)
- Plate reader

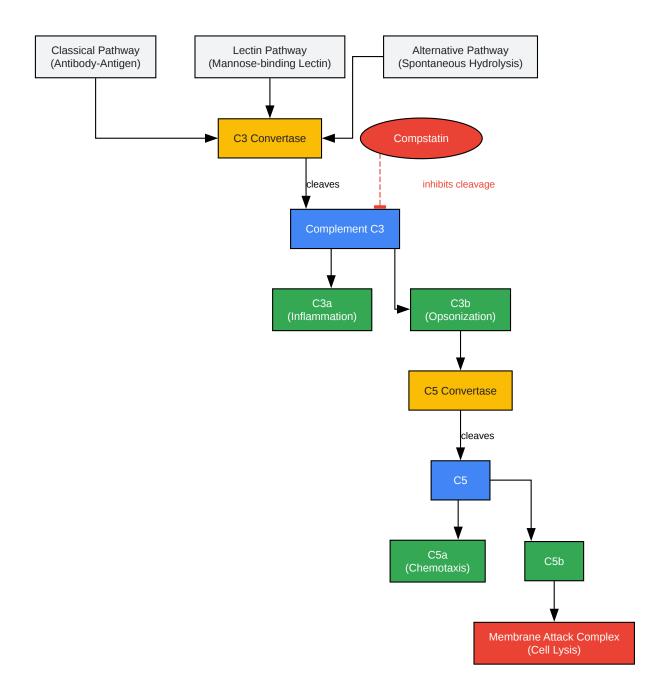
## Procedure:

- Coat the ELISA plate with the complement activator and incubate overnight at 4°C.
- Wash the plate and block with blocking buffer.
- Prepare dilutions of Compstatin and pre-incubate with NHS for 15-30 minutes at 37°C.
- Add the NHS/Compstatin mixtures to the wells and incubate to allow for complement activation and C3b deposition.
- Wash the plate to remove unbound proteins.
- Add the primary anti-C3b antibody and incubate.
- Wash and add the HRP-conjugated secondary antibody.
- Wash and add the TMB substrate. Stop the reaction with the stop solution.
- Measure the absorbance at 450 nm.
- Determine the concentration of Compstatin that inhibits 50% of C3b deposition.

## **Visualizations**



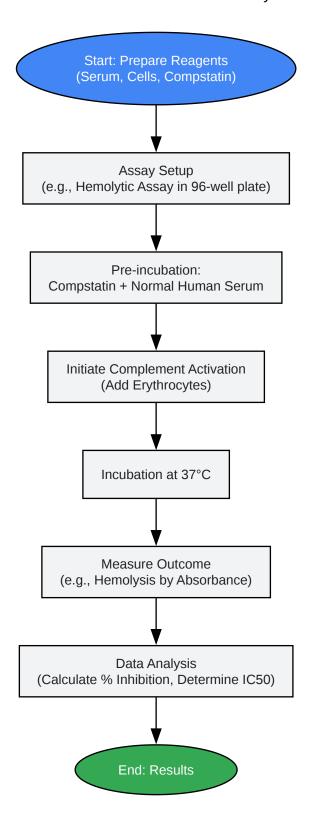
Below are diagrams illustrating the complement activation pathway and a typical experimental workflow using Compstatin.



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Caption: The Complement Activation Cascade and the inhibitory action of Compstatin on C3.



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Caption: A generalized workflow for an in vitro complement inhibition assay using Compstatin.

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• To cite this document: BenchChem. [Application Notes and Protocols: Compstatin as a Chemical Probe for Complement C3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577747#salfredin-c3-as-a-chemical-probe-fortarget-protein]

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